Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions, followed by cyclization and hydroxylation steps . Industrial production methods often utilize multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . The compound’s unique structure allows it to bind effectively to its targets, resulting in its bioactivity .
Comparison with Similar Compounds
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Imidazo[1,2-A]quinoxalines: These compounds have a fused quinoxaline ring, which imparts different chemical and biological properties.
Imidazo[1,2-A]pyrazines: These compounds contain a pyrazine ring and exhibit distinct reactivity and applications.
Properties
CAS No. |
1185291-62-6 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-4,6,11,13H,2,5H2,1H3 |
InChI Key |
BXUGXWQXACIDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2CC=CC(=C2N1)O |
Origin of Product |
United States |
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